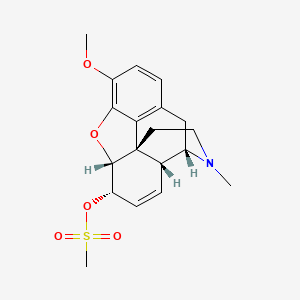
Codeine 6-Methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Codeine 6-Methanesulfonate: is a derivative of codeine, an opioid analgesic widely used for its pain-relieving properties. This compound is formed by the methanesulfonation of codeine, which enhances its solubility and stability, making it suitable for various pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Codeine 6-Methanesulfonate involves the reaction of codeine with methanesulfonic acid. The process typically requires a controlled environment to ensure the purity and yield of the final product. The reaction is carried out by dissolving codeine in a suitable solvent, such as methanol or ethanol, and then adding methanesulfonic acid. The mixture is stirred at a specific temperature, usually around 60°C, to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and advanced purification techniques ensures the production of pharmaceutical-grade this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Codeine 6-Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding N-oxide derivative using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of the methanesulfonate group with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, temperature around 40°C.
Reduction: Sodium borohydride, temperature around 25°C.
Substitution: Nucleophilic reagents, temperature around 60°C.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Codeine 6-Methanesulfonate is used as a reference standard in analytical chemistry for the quantification of codeine derivatives in various samples. It is also used in the synthesis of other opioid derivatives for research purposes .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of codeine derivatives. It serves as a model compound to investigate the enzymatic pathways involved in the metabolism of opioids .
Medicine: Medically, this compound is used in the formulation of pain-relief medications. Its enhanced solubility and stability make it a preferred choice for injectable formulations .
Industry: In the pharmaceutical industry, this compound is used in the development of new opioid analgesics. Its properties are leveraged to create formulations with improved bioavailability and efficacy .
Wirkmechanismus
Codeine 6-Methanesulfonate exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects of the compound. Upon binding, this compound activates these receptors, leading to the inhibition of pain signals and the release of neurotransmitters that modulate pain perception .
Vergleich Mit ähnlichen Verbindungen
Codeine: The parent compound, widely used for pain relief.
Morphine: A more potent opioid analgesic derived from codeine.
Codeine 6-Glucuronide: A metabolite of codeine with similar analgesic properties.
Uniqueness: Codeine 6-Methanesulfonate is unique due to its enhanced solubility and stability compared to codeine and its derivatives. These properties make it suitable for specific pharmaceutical applications, particularly in injectable formulations where solubility is a critical factor .
Eigenschaften
CAS-Nummer |
22952-80-3 |
|---|---|
Molekularformel |
C19H23NO5S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
[(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] methanesulfonate |
InChI |
InChI=1S/C19H23NO5S/c1-20-9-8-19-12-5-7-15(25-26(3,21)22)18(19)24-17-14(23-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13-,15-,18-,19-/m0/s1 |
InChI-Schlüssel |
VZMWUVNHCHKXJT-QBQAKCNGSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OS(=O)(=O)C |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




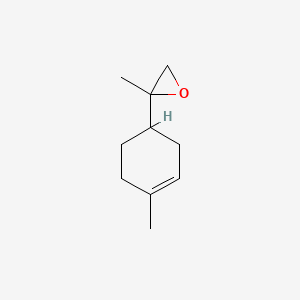

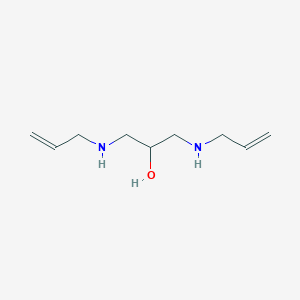
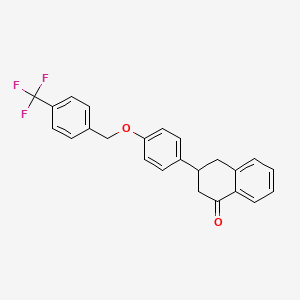
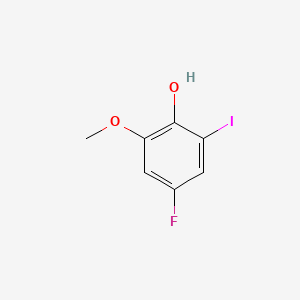
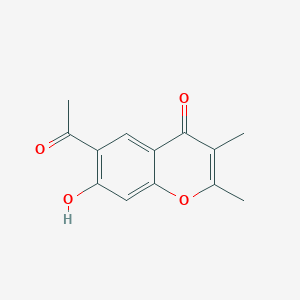
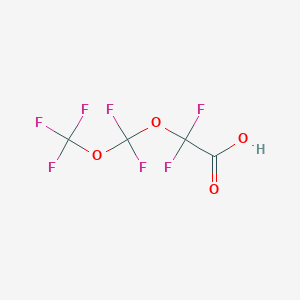
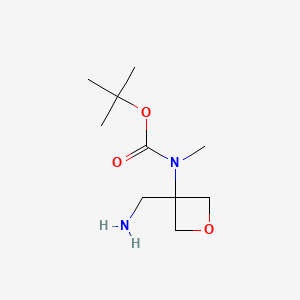

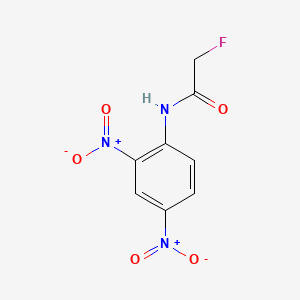
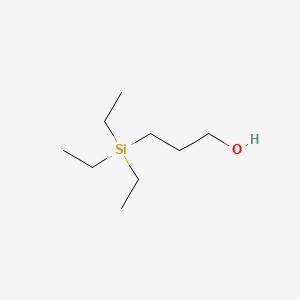
![1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B13424068.png)
